6-(4-Iodophenyl)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Iodophenyl)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a 4-iodophenyl group at the 6-position and a cyano group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Iodophenyl)pyrimidine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the pyrimidine ring and the 4-iodophenyl group . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Iodophenyl)pyrimidine-4-carbonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring or the phenyl group.
Coupling Reactions: The cyano group can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are frequently employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
6-(4-Iodophenyl)pyrimidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a scaffold in the development of anticancer agents. Its structure allows for modifications that can enhance biological activity.
Materials Science: The compound can be used in the synthesis of organic semiconductors and other materials with electronic properties.
Biological Studies: Its derivatives are studied for their interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-(4-Iodophenyl)pyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include key proteins in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenylpyrimidine-4-carbonitrile
- 4-Bromophenylpyrimidine-4-carbonitrile
- 4-Fluorophenylpyrimidine-4-carbonitrile
Uniqueness
6-(4-Iodophenyl)pyrimidine-4-carbonitrile is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .
Properties
Molecular Formula |
C11H6IN3 |
---|---|
Molecular Weight |
307.09 g/mol |
IUPAC Name |
6-(4-iodophenyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H6IN3/c12-9-3-1-8(2-4-9)11-5-10(6-13)14-7-15-11/h1-5,7H |
InChI Key |
ZOTSNTHVTIAFRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NC(=C2)C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.